molecular formula C15H17ClN2O3S2 B2357305 N-(4-(tert-butyl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide CAS No. 895460-64-7

N-(4-(tert-butyl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide

Cat. No.: B2357305
CAS No.: 895460-64-7
M. Wt: 372.88
InChI Key: VCUWTDCPDMSOEU-UHFFFAOYSA-N
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Description

N-(4-(tert-butyl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a sulfonyl group, and a chlorophenyl group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the tert-butyl group and the chlorophenyl sulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions while ensuring safety and efficiency.

Chemical Reactions Analysis

N-(4-(tert-butyl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonyl group, leading to the formation of sulfinyl or thiol derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or agrochemicals.

    Medicine: Research explores its potential as a therapeutic agent for treating specific diseases or conditions.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-(tert-butyl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

N-(4-(tert-butyl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide can be compared with other compounds that feature similar functional groups or structural motifs. Some similar compounds include:

  • N-(4-(tert-butyl)thiazol-2-yl)-2-((4-methylphenyl)sulfonyl)acetamide
  • N-(4-(tert-butyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

These compounds share the thiazole ring and sulfonyl group but differ in the substituents on the phenyl ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-chlorophenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S2/c1-15(2,3)12-8-22-14(17-12)18-13(19)9-23(20,21)11-6-4-10(16)5-7-11/h4-8H,9H2,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUWTDCPDMSOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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